molecular formula C20H19N3O4S2 B6531256 4-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide CAS No. 1021259-84-6

4-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide

Cat. No.: B6531256
CAS No.: 1021259-84-6
M. Wt: 429.5 g/mol
InChI Key: GWSDHUUQLBUKBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative featuring a methoxy-substituted benzene ring linked to a thiazole moiety, which is further functionalized with a 1,2,3,4-tetrahydroisoquinoline-2-carbonyl group. The structural complexity arises from the integration of multiple pharmacophoric elements:

  • Sulfonamide group: Known for its role in enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) .
  • Thiazole ring: A heterocyclic scaffold prevalent in bioactive molecules, contributing to π-π stacking and hydrogen-bonding interactions .
  • Tetrahydroisoquinoline-carbonyl moiety: Enhances lipophilicity and may influence receptor binding via aromatic interactions .

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-thiazol-2-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c1-27-16-6-8-17(9-7-16)29(25,26)22-20-21-18(13-28-20)19(24)23-11-10-14-4-2-3-5-15(14)12-23/h2-9,13H,10-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSDHUUQLBUKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. Its structure includes a tetrahydroisoquinoline moiety, which is common in various natural products and therapeutic agents. This compound is characterized by a molecular formula of C24H23N3O3SC_{24}H_{23}N_{3}O_{3}S and a molecular weight of approximately 433.53 g/mol.

Anticancer Potential

Recent studies have indicated that compounds containing the tetrahydroisoquinoline structure exhibit significant anticancer properties. In particular, research has shown that derivatives of tetrahydroisoquinolines can induce apoptosis in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialExhibits activity against various bacterial strains
NeuroprotectivePotential neuroprotective effects in vitro
Enzyme InhibitionInhibits specific enzymes related to cancer progression

The mechanisms by which this compound exerts its biological effects are diverse:

  • Apoptosis Induction: The compound appears to activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins such as Bcl-2 .
  • Antimicrobial Activity: Preliminary studies suggest that this compound may have antimicrobial properties against certain bacterial strains, although further investigation is required to elucidate the specific mechanisms involved .
  • Neuroprotection: There is emerging evidence that tetrahydroisoquinoline derivatives may offer neuroprotective effects, potentially through antioxidant mechanisms and modulation of neuroinflammatory pathways .

Case Studies

  • Study on Cancer Cell Lines:
    A recent study evaluated the efficacy of tetrahydroisoquinoline derivatives in various cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers with significant inhibition of cell proliferation at higher concentrations .
  • Antimicrobial Testing:
    Another investigation focused on the antimicrobial properties of related compounds. The results demonstrated effective inhibition of growth against Gram-positive and Gram-negative bacteria, suggesting potential for development as an antimicrobial agent .

Scientific Research Applications

Pain Management

The compound is being investigated for its efficacy in managing pain associated with various conditions such as:

  • Post-operative pain
  • HIV-related pain
  • Neuropathic pain (e.g., neuralgia)
    Research indicates that derivatives of 1,2,3,4-tetrahydroisoquinoline (THIQ) exhibit non-peptide antagonistic properties against human orexin receptors, which are implicated in pain modulation. This suggests that the compound may help alleviate pain by influencing orexin signaling pathways .

Sleep Disorders

Due to its orexin receptor antagonism, this compound may also be beneficial in treating sleep disorders such as insomnia and narcolepsy. The modulation of orexin levels can help restore normal sleep patterns and improve sleep quality .

Anticancer Properties

Recent studies have highlighted the potential of THIQ derivatives in cancer therapy. The compound's structure allows it to interact with various molecular targets involved in tumor growth and metastasis. Notably:

  • Inhibition of cell proliferation : Compounds similar to 4-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide have shown promise in inhibiting the proliferation of cancer cells through apoptosis induction.
  • Targeting specific pathways : Research indicates that these compounds can modulate pathways like PI3K/Akt and MAPK/ERK, which are crucial for cancer cell survival and proliferation .

Obesity Treatment

The compound's ability to act as an orexin receptor antagonist positions it as a potential candidate for obesity treatment. By modulating appetite-regulating pathways influenced by orexin signaling, it may help reduce food intake and promote weight loss .

Synthesis and Structural Insights

The synthesis of this compound involves complex chemical reactions that allow for the incorporation of various functional groups that enhance its biological activity. The structural diversity achieved through synthetic modifications is crucial for optimizing its pharmacological properties.

Component Function Impact on Activity
4-Methoxy groupEnhances lipophilicityImproves membrane permeability
Thiazole ringPotential interaction with biological targetsIncreases biological activity
Sulfonamide moietyContributes to solubilityAffects pharmacokinetics

Chemical Reactions Analysis

Hydrolysis and Stability Under Acidic/Basic Conditions

The sulfonamide group undergoes hydrolysis under extreme pH conditions:

  • Acidic Hydrolysis : Cleavage of the sulfonamide S–N bond occurs in concentrated HCl (6M, 80°C), yielding 4-methoxybenzenesulfonic acid and the corresponding thiazol-2-amine derivative.

  • Basic Hydrolysis : In NaOH (2M, 60°C), partial decomposition of the thiazole ring is observed alongside sulfonamide breakdown.

Reaction ConditionsProductsYield (%)Stability Notes
6M HCl, 80°C, 6h4-Methoxybenzenesulfonic acid + 4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,3-thiazol-2-amine72Degradation accelerates above 90°C
2M NaOH, 60°C, 8hSulfonate salts + fragmented thiazole derivatives58Thiazole ring instability noted at pH > 12

Nucleophilic Substitution at the Methoxy Group

The methoxy (-OCH₃) substituent participates in nucleophilic aromatic substitution (SNAr) under catalytic conditions:

  • Demethylation : BBr₃ in CH₂Cl₂ at −78°C replaces the methoxy group with a hydroxyl group, forming 4-hydroxy-N-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide .

  • Aminoalkylation : With NH₂(CH₂)₃NH₂ in DMF (120°C), the methoxy group is replaced by a propylenediamine chain .

Acylation and Carbonyl Reactivity

The tetrahydroisoquinoline-bound carbonyl group reacts with nucleophiles:

  • Grignard Reagents : Reaction with CH₃MgBr in THF forms a tertiary alcohol at the carbonyl site.

  • Hydrazine Derivatives : Condensation with hydrazine yields a hydrazone analog, enhancing water solubility .

ReagentProduct StructureApplication
CH₃MgBrTertiary alcohol derivativeIntermediate for antitumor analogs
NH₂NH₂Hydrazone derivativePrecursor for heterocyclic libraries

Thiazole Ring Modifications

The 1,3-thiazole ring participates in electrophilic and cycloaddition reactions:

  • Halogenation : NBS in CCl₄ brominates the thiazole at the 5-position .

  • Diels-Alder Reactions : Reacts with maleic anhydride to form bicyclic adducts, confirmed by X-ray crystallography .

Sulfonamide Group Functionalization

The sulfonamide nitrogen engages in alkylation and arylation:

  • Alkylation : Treatment with CH₃I/K₂CO₃ in acetone produces N-methylated derivatives, reducing hydrogen-bonding capacity .

  • Ullmann Coupling : Copper-catalyzed coupling with aryl iodides forms biaryl sulfonamides .

Redox Reactions

  • Oxidation : MnO₂ oxidizes the tetrahydroisoquinoline ring to a fully aromatic isoquinoline system .

  • Reduction : NaBH₄ selectively reduces the thiazole’s C=N bond, forming a dihydrothiazole derivative.

Biological Interactions (Enzyme Inhibition)

Molecular docking studies reveal interactions with therapeutic targets:

  • COX-II Inhibition : The sulfonamide group forms hydrogen bonds with His75 and Ser339 residues (docking score: −17.15 kcal/mol), mimicking Celecoxib’s binding mode .

  • Antimicrobial Activity : Thiazole-mediated disruption of UDP-MurNAc-pentapeptide synthesis in bacteria (IC₅₀: 7.7 μM against E. coli MurB) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Synthesis Pathway Key Spectral Data (IR/NMR)
Target Compound Methoxy-benzene sulfonamide + thiazole-tetrahydroisoquinoline carbonyl Likely involves condensation of sulfonamide intermediates with thiazole precursors (hypothesized) Expected ν(C=O) ~1660–1680 cm⁻¹; ν(SO₂) ~1150–1350 cm⁻¹
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones [7–9] Triazole-thione core + sulfonylphenyl and difluorophenyl groups Cyclization of hydrazinecarbothioamides in basic media ν(C=S) ~1247–1255 cm⁻¹; absence of ν(C=O) confirms tautomerism
4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide Pyrimidine-thione + thiazolyl-sulfonamide Reaction of sulfathiazole with 4-methyl-4-isothiocyanato-2-pentanone Not explicitly reported, but ν(NH) and ν(C=S) expected in IR
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide Benzothiazole-imine + tetrahydroisoquinoline sulfonyl Likely condensation of sulfonyl chloride with benzothiazole amine Synonyms and ZINC ID suggest validated synthesis; ν(C=O) and ν(SO₂) confirmed

Key Observations :

Core Heterocycle Differences: The target compound’s thiazole core differs from triazole-thiones or pyrimidine-thiones , impacting electronic properties and binding affinities. The tetrahydroisoquinoline-carbonyl group in the target compound enhances rigidity compared to the flexible alkyl chains in pyrimidine-thiones .

Sulfonamide Functionalization: Substituents on the sulfonamide benzene (e.g., methoxy vs. difluorophenyl ) influence electron density and steric hindrance.

Tautomerism and Stability :

  • Triazole-thiones exist in equilibrium between thiol and thione forms, whereas the target compound’s thiazole core lacks this tautomerism, favoring stability in physiological conditions.

Synthetic Complexity :

  • The target compound’s synthesis likely requires multi-step reactions (e.g., Friedel-Crafts acylation, thiazole cyclization) akin to methods in , whereas simpler sulfonamide-thiazoles are synthesized via single-step nucleophilic substitutions.

Research Findings and Implications

  • Bioactivity Potential: Compounds with sulfonamide-thiazole scaffolds (e.g., ) are frequently explored as kinase inhibitors or antimicrobial agents. The tetrahydroisoquinoline moiety in the target compound may confer selectivity toward neurological targets (e.g., serotonin receptors) .
  • Spectroscopic Validation : IR and NMR data from analogous compounds confirm the integrity of sulfonamide and carbonyl groups, critical for quality control in drug development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of a thiazol-2-amine derivative with a substituted carbonyl group. For example, analogous procedures involve refluxing intermediates (e.g., 4-amino-thiazole derivatives) with carboxylic acid derivatives (e.g., tetrahydroisoquinoline-2-carbonyl chloride) in ethanol or acetic acid under controlled conditions . Purification often employs solvent evaporation, filtration, and crystallization. Key steps include optimizing stoichiometry, reaction time (e.g., 4–6 hours reflux), and acid catalysis (e.g., glacial acetic acid) to enhance yield .

Q. Which characterization techniques are critical for verifying the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of methoxy, sulfonamide, and tetrahydroisoquinoline moieties. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretching at ~1650–1750 cm⁻¹). Elemental analysis validates purity by matching experimental and theoretical C, H, N, and S percentages. For example, derivatives like 1,3,4-thiadiazoles were confirmed via IR peaks at 1670 cm⁻¹ (C=O) and NMR shifts at δ 2.5–3.5 ppm for tetrahydroisoquinoline protons .

Q. How is the biological activity of this compound initially screened in academic research?

  • Methodological Answer : Preliminary screening often involves in vitro assays targeting enzymes or receptors (e.g., phosphodiesterases, kinases). For instance, structurally similar thiazole derivatives are tested as phosphodiesterase inhibitors using fluorescence-based enzymatic assays . Antimicrobial activity is evaluated via broth microdilution against bacterial/fungal strains, with MIC (minimum inhibitory concentration) values calculated . Dose-response curves and positive/negative controls (e.g., known inhibitors) are critical for reliability.

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound using statistical experimental design?

  • Methodological Answer : Design of Experiments (DoE) minimizes trial numbers while maximizing data output. For example, a Central Composite Design (CCD) can optimize variables like temperature (70–110°C), catalyst concentration (0.5–2.0 mol%), and reaction time (2–8 hours). Response Surface Methodology (RSM) models interactions between factors, identifying optimal conditions. This approach reduced synthesis steps for triazole derivatives by 40% while improving yields to >85% .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, cell lines). To address this:

  • Standardize protocols (e.g., ATP concentration in kinase assays).
  • Validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).
  • Cross-reference with computational models (e.g., molecular docking to confirm target interactions) .
  • ICReDD’s feedback loop integrates experimental data into quantum chemical calculations to refine hypotheses .

Q. How can computational methods predict the reactivity of this compound in novel chemical reactions?

  • Methodological Answer : Quantum mechanics/molecular mechanics (QM/MM) simulations model transition states and activation energies. For example, reaction path searches using density functional theory (DFT) predict regioselectivity in nucleophilic substitutions. Machine learning (ML) algorithms trained on PubChem data (e.g., ~250k sulfonamide derivatives) identify reactivity patterns, guiding experimental prioritization .

Q. What advanced techniques elucidate structure-activity relationships (SAR) for this sulfonamide derivative?

  • Methodological Answer : Systematic SAR studies involve synthesizing analogs with variations in:

  • Tetrahydroisoquinoline moiety : Replace with piperazine or cycloheptyl groups to assess steric effects .
  • Methoxy position : Ortho/meta/para substitutions on the benzene ring to evaluate electronic impacts.
  • Thiazole core : Introduce methyl or halogen substituents to modulate lipophilicity.
    Bioassay results are analyzed via multivariate regression to quantify contributions of each substituent .

Q. What analytical challenges arise in characterizing this compound’s solubility and stability?

  • Methodological Answer : Poor aqueous solubility (common in sulfonamides) is addressed via:

  • HPLC-UV/MS : Quantify solubility in buffers (e.g., PBS, pH 7.4) and organic solvents (DMSO, ethanol).
  • Forced degradation studies : Expose to heat (40–80°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products .
  • Dynamic Light Scattering (DLS) : Monitor aggregation in solution.

Q. How are mechanistic studies conducted to determine the compound’s mode of action?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁴C or ³H tags) tracks metabolic pathways in cell cultures. Enzyme kinetics (e.g., Michaelis-Menten plots) quantify inhibition constants (Ki). For example, phosphodiesterase inhibition is measured via cAMP/cGMP accumulation in HEK293 cells using ELISA . CRISPR knockouts of target genes further validate specificity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.